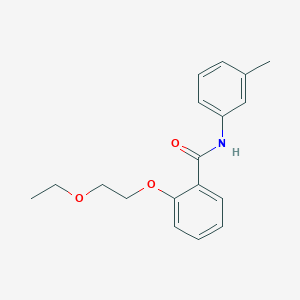
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is commonly referred to as BMEA, and it has a molecular weight of 415.36 g/mol. BMEA is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wirkmechanismus
BMEA is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. BMEA has also been shown to inhibit the activity of lipoxygenase, another enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
BMEA has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In animal studies, BMEA has been shown to reduce pain and inflammation in models of acute and chronic pain. BMEA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMEA in lab experiments is its high purity, which allows for accurate and reproducible results. BMEA is also soluble in organic solvents, making it easy to use in a variety of experimental setups. However, one limitation of using BMEA is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on BMEA. One area of interest is the development of new drugs based on the structure of BMEA that have improved pharmacological properties. Another area of interest is the investigation of the potential neuroprotective effects of BMEA, as it has been shown to reduce inflammation in the brain in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the anti-inflammatory and analgesic effects of BMEA.
Synthesemethoden
The synthesis of BMEA involves the reaction of 4-bromo-3-methylphenol with 4-ethoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then reacted with acetic acid to produce BMEA. This method has been optimized to produce high yields of BMEA with good purity.
Wissenschaftliche Forschungsanwendungen
BMEA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
Produktname |
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide |
|---|---|
Molekularformel |
C17H18BrNO3 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO3/c1-3-21-14-6-4-13(5-7-14)19-17(20)11-22-15-8-9-16(18)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
FTRMDQOTSVGKQS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)


![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)